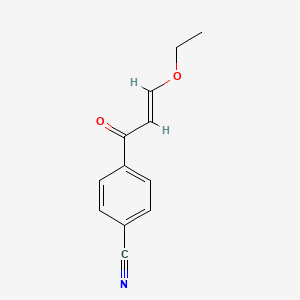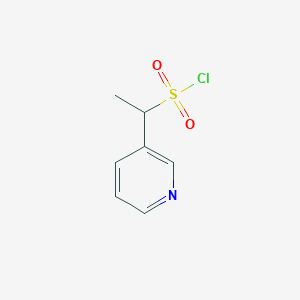
1-(Pyridin-3-yl)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a pyridine ring attached to an ethane sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction typically involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a controlled manner. This process can be carried out stepwise or continuously, ensuring the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce the desired sulfonyl chloride .
Industrial Production Methods: The industrial production of 1-(pyridin-3-yl)ethane-1-sulfonyl chloride follows similar principles but is optimized for higher yields and reduced byproduct formation. The reaction is often conducted in solvents like chlorobenzene or trifluoromethylbenzene, and the product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 1-(pyridin-3-yl)ethane-1-sulfonyl chloride.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
1-(Pyridin-3-yl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Mechanism of Action
The mechanism by which 1-(pyridin-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a chloride ion and the formation of the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride
- 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring and the ethane sulfonyl chloride group. This specific arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the position of the sulfonyl chloride group relative to the pyridine ring can influence the compound’s reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-pyridin-3-ylethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3 |
InChI Key |
WDPYPQOUCJKOQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


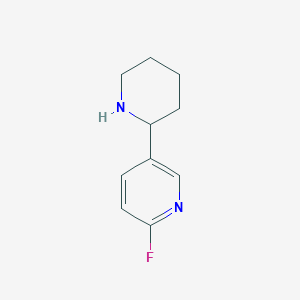
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
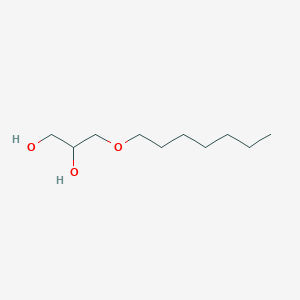
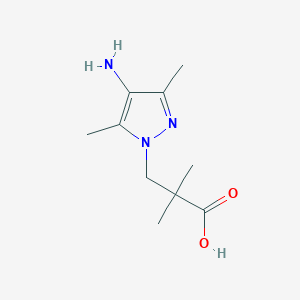
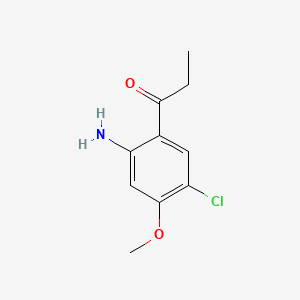
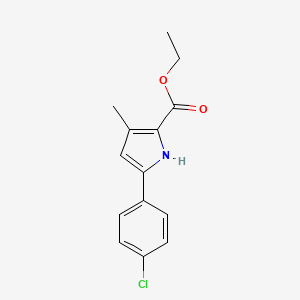
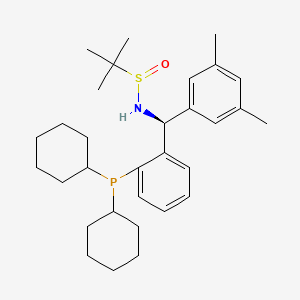
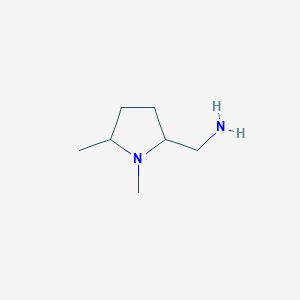
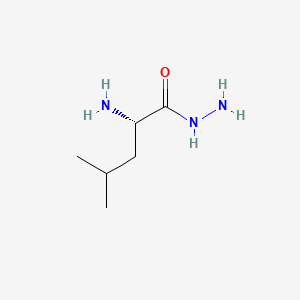
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)



